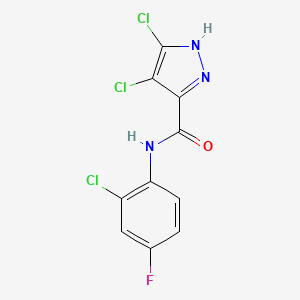

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

説明

The compound 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry, particularly as inhibitors for various biological targets.

Synthesis Analysis

While the specific synthesis of 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is not detailed in the provided papers, a related synthesis process is described for a similar pyrazole derivative. The synthesis involves the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with an amine, in this case, 2,3-diaminopyridine. The reaction yields a good product at 69% and involves the formation of an acid chloride intermediate before the final carboxamide is formed .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The specific substitution pattern on the pyrazole ring, such as the presence of chloro and fluoro groups, can significantly influence the compound's electronic properties and, consequently, its biological activity. However, the exact molecular structure analysis of the compound is not provided in the papers .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can vary depending on the substituents attached to the ring. In the case of the synthesis described, the reaction between the acid chloride and the amine is a typical amide bond-forming reaction. Additionally, the presence of a base and extended reaction time can lead to the formation of different products, such as the 3H-imidazo[4,5-b]pyridine derivative observed in one of the studies . This indicates that pyrazole compounds can undergo various functionalization reactions, which are crucial for the development of new pharmaceuticals.

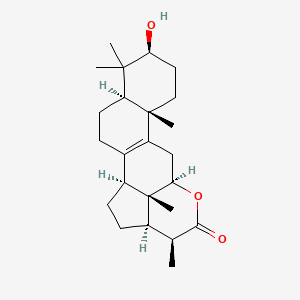

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, like chloro and fluoro groups, can affect these properties by altering the compound's polarity and intermolecular interactions. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, suggesting that detailed structural analysis is possible and important for understanding the compound's behavior in biological systems .

科学的研究の応用

Synthesis and Biological Applications of Pyrazole Derivatives

Pyrazole derivatives are synthesized through various methodologies, including condensation followed by cyclization, and have been utilized extensively as synthons in organic chemistry. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of pyrazole scaffolds in medicinal chemistry, offering potential pathways for designing more active biological agents through modification and derivatization of pyrazole-based compounds (Dar & Shamsuzzaman, 2015).

Pyrazolines as Anticancer Agents

Research on pyrazoline derivatives has revealed their significant impact as anticancer agents. The exploration of pyrazoline's biological activity has been an area of interest due to its multifunctional applications. Recent updates on synthetic strategies for developing new anticancer agents using pyrazoline derivatives highlight their potential in combating cancer, suggesting that modifications to the pyrazoline moiety could lead to the discovery of more effective treatments (Ray et al., 2022).

Heterocyclic Scaffolds in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, part of the broader family to which the specific compound belongs, is recognized for its wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This underlines the versatility of pyrazole-based compounds in drug discovery and their potential as building blocks for developing drug-like candidates with a broad spectrum of medicinal properties (Cherukupalli et al., 2017).

作用機序

Target of Action

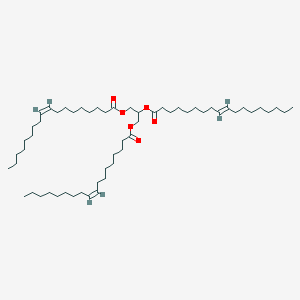

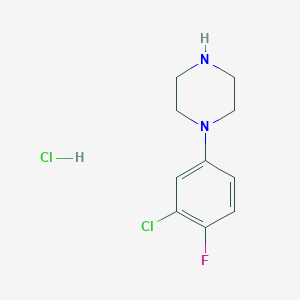

The primary target of BLX3887 is 15-lipoxygenase type 1 (15-LO-1) . This enzyme plays a crucial role in the metabolism of fatty acids and the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

BLX3887 acts as an inhibitor of 15-LO-1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxygenation of polyunsaturated fatty acids . The compound is selective for 15-LO-1 over 15-LO-2, 5-LO, and 12-LO .

Biochemical Pathways

By inhibiting 15-LO-1, BLX3887 affects the lipoxygenase pathway . This results in a decrease in the production of 15-LO metabolites, particularly in eosinophils . These metabolites are involved in various biological processes, including inflammation and immune response .

Result of Action

BLX3887 selectively inhibits the production of 15-LO metabolites in eosinophils over neutrophils . It also inhibits endocytosis in, and the migration of, isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro . These effects could potentially modulate immune responses and inflammation.

Action Environment

The action, efficacy, and stability of BLX3887 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

特性

IUPAC Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVTYLZKKCIGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)